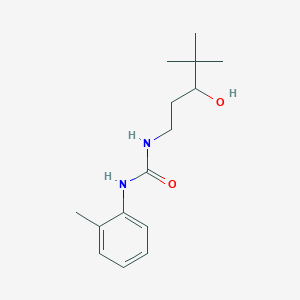

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-11-7-5-6-8-12(11)17-14(19)16-10-9-13(18)15(2,3)4/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOBPACQCZXFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a hydroxy group and an o-tolyl moiety attached to a urea backbone. This configuration is significant for its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H26N2O2 |

| CAS Number | 1421532-48-0 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and proliferation. For example, one study reported that compounds with similar structures demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range .

The mechanism of action for this compound appears to involve:

- Enzyme Inhibition : The hydroxy group and the urea moiety can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Binding : There is evidence suggesting that this compound may bind to certain receptors involved in cancer progression, thus altering cellular responses.

Study on Anticancer Effects

A comparative study examined the effects of various diaryl urea derivatives on carbonic anhydrase (CA) inhibition and their anticancer activity. The results indicated that compounds similar to this compound showed promising inhibition of CA-IX and CA-XII in breast cancer cell lines, leading to reduced cell viability and increased apoptosis markers such as caspase activation .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of urea derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Ureas

Fluazuron

- Structure : 1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea .

- Comparison :

- Fluazuron shares the urea backbone but incorporates halogenated aromatic groups (chloro, trifluoromethyl) and a pyridyl ether linkage. These features enhance its insecticidal activity by inhibiting chitin synthesis in arthropods.

- In contrast, 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea lacks halogenation, which may reduce environmental persistence but also limit pesticidal potency. The hydroxyalkyl chain could improve biodegradability .

Flubendiamide

- Structure : Phthalamide derivative with iodine and tetrafluoroethyl groups .

- The iodine and fluorinated groups in flubendiamide contribute to its activity as a ryanodine receptor modulator.

1-(o-Tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium Chloride

- Synthesis : Prepared via refluxing 1-(o-tolyl)-1,4,5,6-tetrahydropyrimidine with 2,4-dinitrochlorobenzene in methylene chloride .

- Comparison :

- Both compounds utilize o-tolyl groups, but the target urea derivative lacks the pyrimidinium ring and nitro substituents. This difference implies milder electrophilicity and reduced reactivity in nucleophilic environments.

- The hydroxyl group in the target compound may necessitate protection during synthesis, unlike the straightforward condensation observed in .

Functional Group Influence on Physicochemical Properties

Fluorinated Indole Derivatives (e.g., 3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde)

- Structure : Fluorophenyl and carboxaldehyde groups .

- Comparison: Fluorine atoms in these derivatives increase lipophilicity and metabolic stability. The o-tolyl group in the target compound may confer steric hindrance similar to the methylisopropyl group in fluorinated indoles, affecting binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.